5A-Dihydro testosterone undecanoate
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Overview
Description
5A-Dihydro testosterone undecanoate, also known as dihydrotestosterone undecanoate, is a synthetic androgen and anabolic steroid. It is the C17β undecanoate ester of dihydrotestosterone (DHT). This compound is a prodrug of DHT and is known for its androgenic and anabolic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5A-Dihydro testosterone undecanoate involves the esterification of dihydrotestosterone with undecanoic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5A-Dihydro testosterone undecanoate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol.
Oxidation: It can be oxidized to form ketones or carboxylic acids.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Reduction: Formation of dihydrotestosterone alcohol.
Oxidation: Formation of dihydrotestosterone ketone or carboxylic acid.
Substitution: Formation of various substituted dihydrotestosterone derivatives.
Scientific Research Applications
5A-Dihydro testosterone undecanoate has several scientific research applications:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Employed in research on androgen receptor signaling and its effects on cellular processes.
Medicine: Investigated for its potential use in testosterone replacement therapy and treatment of hypogonadism.
Industry: Utilized in the development of performance-enhancing drugs and supplements
Mechanism of Action
5A-Dihydro testosterone undecanoate exerts its effects by binding to androgen receptors in target tissues. Once bound, it activates the receptor, leading to the transcription of androgen-responsive genes. This results in various physiological effects, including increased muscle mass, bone density, and secondary sexual characteristics. The compound is metabolized in the liver, where it is converted to its active form, dihydrotestosterone .
Comparison with Similar Compounds
Similar Compounds
Testosterone undecanoate: Another ester of testosterone, used in testosterone replacement therapy.
Dihydrotestosterone: The active form of 5A-Dihydro testosterone undecanoate, with similar androgenic effects.
Nandrolone undecanoate: An anabolic steroid with a different mechanism of action and therapeutic applications
Uniqueness
This compound is unique due to its specific esterification with undecanoic acid, which enhances its oral bioavailability and prolongs its duration of action compared to other androgens. This makes it particularly useful in clinical settings where long-acting androgen therapy is required .
Properties
Molecular Formula |
C30H50O3 |
---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
[(5R,8R,9R,10S,13S,14R,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] undecanoate |
InChI |
InChI=1S/C30H50O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h22,24-27H,4-21H2,1-3H3/t22-,24+,25-,26-,27+,29+,30+/m1/s1 |
InChI Key |
AOQIVBOEDICQDB-VITBZYSESA-N |
Isomeric SMILES |
CCCCCCCCCCC(=O)O[C@H]1CC[C@H]2[C@@]1(CC[C@@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
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